molecular formula C20H17N3O6S B2986139 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide CAS No. 941900-21-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2986139
CAS No.: 941900-21-6
M. Wt: 427.43
InChI Key: GHNMQBBTNORDTI-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a nitrobenzene sulfonamide group

Scientific Research Applications

Mechanism of Action

Target of Action

Furan-based compounds have been associated with antiproliferative and antioxidant activities . This suggests that the compound might interact with cellular targets involved in proliferation and oxidative stress.

Mode of Action

Furan-based compounds are known to exhibit antiproliferative and antioxidant activities . This suggests that the compound might inhibit cell proliferation and neutralize reactive oxygen species (ROS) in cells.

Biochemical Pathways

Given the antiproliferative and antioxidant activities of furan-based compounds , it can be inferred that the compound might affect pathways related to cell cycle regulation and oxidative stress.

Pharmacokinetics

The physicochemical properties and drug-likeness of furan-based compounds have been calculated using swissadme , suggesting that these compounds have potential drug-like properties.

Result of Action

The compound’s action results in antiproliferative and antioxidant effects . This means that the compound might inhibit cell proliferation and neutralize ROS, thereby preventing tissue damage and maintaining normal cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c24-20(19-4-2-12-29-19)22-11-1-3-14-13-15(5-10-18(14)22)21-30(27,28)17-8-6-16(7-9-17)23(25)26/h2,4-10,12-13,21H,1,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNMQBBTNORDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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